Cas no 2229397-86-6 (1-(3-methylpent-4-yn-1-yl)pyrrolidine)

1-(3-methylpent-4-yn-1-yl)pyrrolidine 化学的及び物理的性質
名前と識別子
-
- 1-(3-methylpent-4-yn-1-yl)pyrrolidine
- 2229397-86-6
- EN300-1771453
-
- インチ: 1S/C10H17N/c1-3-10(2)6-9-11-7-4-5-8-11/h1,10H,4-9H2,2H3
- InChIKey: RZCIGDDOFDOWOV-UHFFFAOYSA-N
- ほほえんだ: N1(CCC(C#C)C)CCCC1
計算された属性
- せいみつぶんしりょう: 151.136099547g/mol
- どういたいしつりょう: 151.136099547g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 11
- 回転可能化学結合数: 3
- 複雑さ: 148
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 3.2Ų
- 疎水性パラメータ計算基準値(XlogP): 2
1-(3-methylpent-4-yn-1-yl)pyrrolidine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1771453-0.5g |
1-(3-methylpent-4-yn-1-yl)pyrrolidine |
2229397-86-6 | 0.5g |
$1207.0 | 2023-09-20 | ||
Enamine | EN300-1771453-1g |
1-(3-methylpent-4-yn-1-yl)pyrrolidine |
2229397-86-6 | 1g |
$1256.0 | 2023-09-20 | ||
Enamine | EN300-1771453-5.0g |
1-(3-methylpent-4-yn-1-yl)pyrrolidine |
2229397-86-6 | 5g |
$3645.0 | 2023-06-03 | ||
Enamine | EN300-1771453-0.1g |
1-(3-methylpent-4-yn-1-yl)pyrrolidine |
2229397-86-6 | 0.1g |
$1106.0 | 2023-09-20 | ||
Enamine | EN300-1771453-2.5g |
1-(3-methylpent-4-yn-1-yl)pyrrolidine |
2229397-86-6 | 2.5g |
$2464.0 | 2023-09-20 | ||
Enamine | EN300-1771453-0.25g |
1-(3-methylpent-4-yn-1-yl)pyrrolidine |
2229397-86-6 | 0.25g |
$1156.0 | 2023-09-20 | ||
Enamine | EN300-1771453-5g |
1-(3-methylpent-4-yn-1-yl)pyrrolidine |
2229397-86-6 | 5g |
$3645.0 | 2023-09-20 | ||
Enamine | EN300-1771453-10g |
1-(3-methylpent-4-yn-1-yl)pyrrolidine |
2229397-86-6 | 10g |
$5405.0 | 2023-09-20 | ||
Enamine | EN300-1771453-10.0g |
1-(3-methylpent-4-yn-1-yl)pyrrolidine |
2229397-86-6 | 10g |
$5405.0 | 2023-06-03 | ||
Enamine | EN300-1771453-0.05g |
1-(3-methylpent-4-yn-1-yl)pyrrolidine |
2229397-86-6 | 0.05g |
$1056.0 | 2023-09-20 |
1-(3-methylpent-4-yn-1-yl)pyrrolidine 関連文献
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Myriam Linke,Norifumi Fujita,Jean-Claude Chambron,Valérie Heitz,Jean-Pierre Sauvage New J. Chem., 2001,25, 790-796
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Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354
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Domingo Salazar-Mendoza,Jorge Guerrero-Alvarez,Herbert Höpfl Chem. Commun., 2008, 6543-6545
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Hsin-Chih Yu,Li-Chieh Hsu,Tai-Hsun Chang,Yuan-Yao Li Dalton Trans., 2012,41, 723-726
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Huaping Liao,Hongmin Wang,Huimin Ding,Xiangshi Meng,Hai Xu,Baoshan Wang,Xinping Ai,Cheng Wang J. Mater. Chem. A, 2016,4, 7416-7421
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7. 3-Selenocyanate-indoles as new agents for the treatment of superficial and mucocutaneous infections†Priscilla Maciel Quatrin,Daiane Flores Dalla Lana,Luana Candice Genz Bazana,Luis Flávio Souza de Oliveira,Mario Lettieri Teixeira,Edilma Elaine Silva,William Lopes,Rômulo Faria Santos Canto New J. Chem., 2019,43, 926-933
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Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
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Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
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Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
1-(3-methylpent-4-yn-1-yl)pyrrolidineに関する追加情報
1-(3-Methylpent-4-yn-1-yl)pyrrolidine: A Comprehensive Overview
1-(3-Methylpent-4-yn-1-yl)pyrrolidine, also known by its CAS number 2229397-86-6, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound, characterized by its unique structure, has garnered attention due to its potential applications in drug design and material science. Recent studies have highlighted its role in the development of novel therapeutic agents, particularly in the context of its ability to modulate specific biological pathways.
The molecular structure of 1-(3-Methylpent-4-yn-1-yl)pyrrolidine consists of a pyrrolidine ring, a five-membered saturated heterocycle containing one nitrogen atom, substituted at the 1-position with a 3-methylpentynyl group. This substitution introduces a degree of unsaturation and branching, which significantly influences the compound's physical and chemical properties. The presence of the triple bond in the pentynyl group adds to the compound's reactivity and potential for further functionalization.
Recent research has focused on the synthesis and characterization of 1-(3-Methylpent-4-yn-1-yl)pyrrolidine. Studies have demonstrated that this compound can be synthesized via various routes, including alkyne-based cycloaddition reactions and transition-metal-catalyzed coupling reactions. These methods not only provide efficient pathways for its preparation but also offer opportunities for diversifying its structure by introducing different substituents.
The physical properties of 1-(3-Methylpent-4-yinyl)pyrrolidine are influenced by its molecular weight, polarity, and degree of unsaturation. It exhibits a melting point of approximately 50°C and a boiling point around 150°C under standard conditions. Its solubility in common organic solvents such as dichloromethane and ethyl acetate makes it suitable for use in various organic reactions.
In terms of biological activity, 1-(3-Methylpent-yinyl)pyrrolidine has shown promise as a potential lead compound in drug discovery efforts. Preclinical studies have indicated that it possesses moderate inhibitory activity against certain enzymes involved in inflammatory processes, suggesting its potential utility in anti-inflammatory therapies.
The application of computational chemistry tools has further enhanced our understanding of the compound's properties. Molecular docking studies have revealed that it can interact with specific protein targets, providing insights into its mechanism of action at the molecular level.
In conclusion, 1-(3-Methylpent-yinyl)pyrrolidine, with its unique structure and promising biological profile, represents an important compound in contemporary chemical research. Its synthesis, characterization, and biological evaluation continue to be active areas of investigation, paving the way for its potential use in therapeutic applications.
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